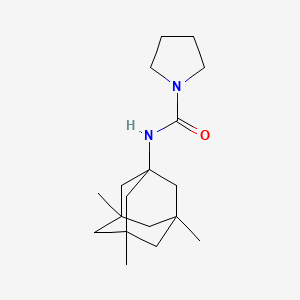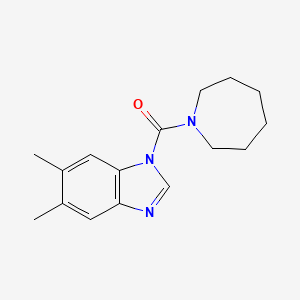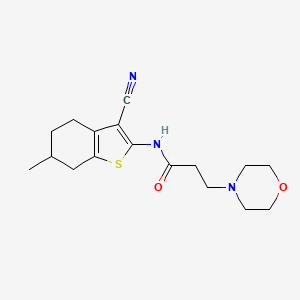
N-(3,5,7-trimethyl-1-adamantyl)-1-pyrrolidinecarboxamide
描述
"N-(3,5,7-trimethyl-1-adamantyl)-1-pyrrolidinecarboxamide" is a compound that has been the subject of various studies due to its interesting chemical and physical properties. Research has explored its synthesis, molecular structure, chemical reactions, physical and chemical properties, demonstrating its significance in scientific inquiries.
Synthesis Analysis
The synthesis of related adamantane derivatives involves multiple steps, starting from adamantyl resorcinol or similar adamantane-containing precursors. These compounds, including those with pyrrolidinecarboxamide structures, are synthesized through reactions that may involve polycondensation in the presence of specific catalysts or direct reactions with carboxylic acids or their derivatives (Liaw & Liaw, 2001).
Molecular Structure Analysis
The molecular structure of compounds similar to "N-(3,5,7-trimethyl-1-adamantyl)-1-pyrrolidinecarboxamide" often features a complex arrangement, incorporating adamantane's bulky framework into the molecular backbone. Such structures are amenable to detailed analysis using techniques like NMR spectroscopy and X-ray crystallography, providing insights into their conformation and the impact of substituents on their overall geometry (Karle, Ranganathan, & Haridas, 1997).
Chemical Reactions and Properties
Adamantane derivatives participate in a variety of chemical reactions, including those that lead to the formation of polyamides and polyimides when reacted with dicarboxylic acids or dianhydrides. These reactions are crucial for understanding the compound's reactivity and for developing materials with desirable properties such as high thermal stability and solubility in polar solvents (Liaw & Liaw, 1999).
Physical Properties Analysis
The physical properties of "N-(3,5,7-trimethyl-1-adamantyl)-1-pyrrolidinecarboxamide" and related compounds, such as their solubility, glass transition temperatures, and thermal stability, are influenced by their molecular structure. These properties are critical for applications in materials science, where the stability and durability of materials under various conditions are of paramount importance (Liaw & Liaw, 1999).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents and the ability to form complex structures or materials, highlight the versatility of adamantane derivatives. Their interaction with other chemical entities can lead to the formation of novel compounds with potential applications in various fields of chemistry and materials science (Xia et al., 2011).
属性
IUPAC Name |
N-(3,5,7-trimethyl-1-adamantyl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O/c1-15-8-16(2)10-17(3,9-15)13-18(11-15,12-16)19-14(21)20-6-4-5-7-20/h4-13H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHMIMHTYZCMKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)NC(=O)N4CCCC4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5,7-trimethyl-1-adamantyl)-1-pyrrolidinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4020380.png)
![1-[3-(3-cyclohexen-1-ylmethoxy)-2-hydroxypropyl]-3-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B4020384.png)
![N~1~-{2-[(2,6-dichlorobenzyl)thio]ethyl}-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4020387.png)

![2-ethoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B4020396.png)
![2-methylbenzo-1,4-quinone 4-[O-(4-bromobenzoyl)oxime]](/img/structure/B4020417.png)
![N-[2-(cyclohexylthio)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B4020421.png)
![N-[4-({[1-(1H-benzimidazol-2-yl)ethyl]amino}carbonyl)phenyl]-2-methyl-3-furamide](/img/structure/B4020429.png)
![N~1~-(2,3-dimethylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4020432.png)
![1,7,7-trimethyl-4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]bicyclo[2.2.1]heptan-2-one](/img/structure/B4020438.png)
![5-(3-bromophenyl)-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione](/img/structure/B4020472.png)
![N-[(2-hydroxy-1-naphthyl)(3-nitrophenyl)methyl]-3-methylbutanamide](/img/structure/B4020473.png)
